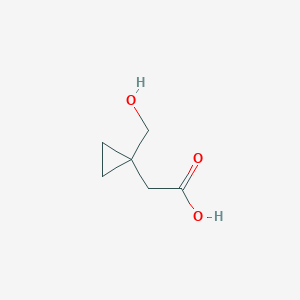

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid

説明

特性

IUPAC Name |

2-[1-(hydroxymethyl)cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-6(1-2-6)3-5(8)9/h7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMNWDIMDCLADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625514 | |

| Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869066-83-1 | |

| Record name | 1-(Hydroxymethyl)cyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869066-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Steps

This method involves two key steps:

Formation of Magnesium Bromide Cyclopropyl Acetate:

Bromomethyl cyclopropyl acetate is reacted with magnesium in the presence of an initiator (elemental iodine or red aluminum) and a suitable solvent at an initiation temperature of 25-30 °C. Carbon dioxide is then introduced under controlled temperature and pressure to form the magnesium bromide cyclopropyl acetate intermediate.

Hydrolysis of Magnesium Bromide Cyclopropyl Acetate:

The intermediate is hydrolyzed under alkaline conditions to yield 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.

Advantages and Notes

- The process avoids the use of highly toxic cyanide reagents, reducing safety risks.

- The synthetic route is shorter and more cost-effective compared to cyanide-based methods.

- Utilization of bromomethyl cyclopropyl acetate as starting material improves raw material efficiency.

- Initiation temperature and choice of initiator are critical for reaction control and yield optimization.

Method B: Cyanide Displacement via 1-Hydroxymethyl Cyclopropyl Acetonitrile

Synthetic Steps

This method involves:

Synthesis of 1-Bromomethyl Cyclopropyl Methanol:

Tribromoneoamyl alcohol undergoes reflux in an organic solvent with zinc powder and a basic catalyst (e.g., disodium ethylene diamine tetraacetate or EDTA-2K). After reaction completion, ammonia treatment removes residual zinc, followed by filtration and solvent recovery.

Cyanide Displacement Reaction:

The bromomethyl cyclopropyl methanol is reacted with sodium cyanide or cuprous cyanide under alkaline conditions (pH 8-10) in solvents such as DMSO or DMF. Post-reaction treatment with chlorine bleach removes impurities, and extraction and distillation yield 1-hydroxymethyl cyclopropyl acetonitrile.

-

The acetonitrile intermediate is hydrolyzed under alkaline conditions to produce the target acid.

Advantages and Challenges

- This method provides high purity and yield of the intermediate and final product.

- The synthetic route is relatively short with fewer steps compared to older methods.

- However, the use of cyanide reagents poses significant safety and environmental hazards.

- The process requires careful control of reaction conditions and post-treatment to ensure product quality.

Comparative Analysis of Preparation Methods

| Aspect | Grignard Reagent Route (Method A) | Cyanide Displacement Route (Method B) |

|---|---|---|

| Starting Materials | Bromomethyl cyclopropyl acetate | Tribromoneoamyl alcohol |

| Key Reagents | Magnesium, carbon dioxide, initiator (I2 or red Al) | Zinc powder, sodium or cuprous cyanide, basic catalyst |

| Reaction Conditions | Initiation at 25-30 °C; controlled CO2 pressure and temperature | Reflux at 70 ± 5 °C; alkaline pH 8-10; post-treatment with chlorine bleach |

| Safety Considerations | Avoids toxic cyanide; safer operation | Use of toxic cyanide reagents; requires strict safety controls |

| Process Complexity | Two main steps; simpler and more cost-effective | Multiple steps including dezincing, substitution, extraction |

| Yield and Purity | High, with optimized conditions | High purity and yield, but more complex purification |

| Environmental Impact | Lower due to absence of cyanide and simpler waste management | Higher due to cyanide usage and more extensive waste treatment |

| Industrial Suitability | Favorable for scale-up due to safety and cost | Suitable but requires stringent safety and environmental controls |

Detailed Experimental Data (From Patent CN112624921A and CN103058884B)

| Parameter | Method A (Grignard Route) | Method B (Cyanide Route) |

|---|---|---|

| Initiator | Elemental iodine or red aluminum | Basic catalyst (disodium EDTA or EDTA-2K) |

| Initiation Temperature | 25-30 °C | Reaction reflux at 70 ± 5 °C |

| Reaction Time | Not explicitly stated; controlled by reaction monitoring | 5-10 hours reflux |

| Solvent | Not specified explicitly; typical solvents for Grignard (e.g., ether) | Ethanol, methanol, or Virahol for ring closure; DMSO or DMF for substitution |

| Yield of Intermediate | Not explicitly stated | 85.7% for 1-bromoethyl cyclopropyl-carbinol |

| Yield of Final Product | Not explicitly stated | 97.23% purity, moisture ≤0.1%, yield not explicitly stated |

| Post-treatment | Hydrolysis under alkaline conditions | Chlorine bleach treatment, extraction, drying, distillation |

Research Findings and Industrial Implications

- The Grignard reagent route reduces hazardous reagent usage and shortens the synthetic route, making it attractive for industrial production with enhanced safety and cost efficiency.

- The cyanide displacement method, while effective in producing high-purity intermediates, involves more complex handling and environmental challenges.

- Recent patents emphasize process optimization to improve yield, reduce steps, and minimize environmental impact, focusing on safer reagents and simplified purification.

- The choice of method depends on available infrastructure, safety protocols, and economic considerations.

化学反応の分析

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic or enzymatic conditions. Conversely, ester hydrolysis occurs under alkaline or acidic conditions:

In industrial synthesis, hydrolysis of magnesium acetate-cyclopropyl bromide intermediates under alkaline conditions (pH 8–10) yields the target compound with >99% purity .

Substitution Reactions

The hydroxymethyl (-CH₂OH) group participates in nucleophilic substitution after activation:

Key Examples

-

Cyanide Substitution :

-

Thioacetate Substitution :

Oxidation

The hydroxymethyl group oxidizes to a carboxylic acid using strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | 2-(1-Carboxycyclopropyl)acetic acid | Cyclopropane ring stable |

| CrO₃ | H₂SO₄ catalyst | 2-(1-Carboxycyclopropyl)acetic acid | Requires temperature control |

Reduction

The carboxylic acid group can be reduced to a primary alcohol:

Decarboxylation

Under thermal or basic conditions, decarboxylation occurs, yielding cyclopropane derivatives:

Acid-Base Reactions

The carboxylic acid (pKa ~4.5) deprotonates in basic media, forming carboxylate salts:

Comparative Reactivity Table

| Reaction Type | Key Reagents | Rate (Relative) | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Moderate | 85–90% | |

| Cyanide Substitution | NaCN/DMSO | Fast | 70–75% | |

| Oxidation (KMnO₄) | KMnO₄/H₂SO₄ | Slow | 60–65% |

Mechanistic Insights

科学的研究の応用

Chemical Properties and Structure

The compound features a cyclopropyl group with a hydroxymethyl substituent, making it structurally distinct among acetic acid derivatives. Its molecular formula is , and it has a molecular weight of 130.14 g/mol. The chemical structure can be represented as follows:

Drug Development

One of the primary applications of 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid is in the synthesis of pharmaceutical compounds . It serves as an important intermediate for various drug candidates targeting neurological pathways and other therapeutic areas.

- Anticancer Properties : Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For instance, certain derivatives have shown significant inhibition of cell proliferation with IC50 values indicating promising activity:

| Compound | Structure | A549 IC50 (μM) | MDA-MB-231 IC50 (μM) |

|---|---|---|---|

| cjoc42 | - | >100 | >100 |

| 21 | - | - | 39.1 ± 2.1 |

| 26 | - | - | 8–10-fold improvement |

- Antimicrobial Activity : Some studies suggest that derivatives may also possess antimicrobial properties, enhancing their applicability in treating infections .

The compound's unique structure allows it to interact with specific biological systems, potentially influencing various physiological processes.

- Enzyme Interaction Studies : Interaction studies have demonstrated that this compound can modulate enzymatic activity through mechanisms such as competitive inhibition. Notably, it has been shown to inhibit caspase activity by oxidizing critical cysteine residues, which may have implications for apoptosis regulation .

Mechanistic Investigations

Understanding the mechanism of action of this compound is crucial for its application in drug development.

- Reactivity : The compound can undergo typical carboxylic acid reactions, which are pivotal for modifying it for specific applications in drug synthesis . These reactions include esterification and amide formation, allowing for the creation of various derivatives with enhanced biological activity.

Case Studies

Several studies have investigated the biological activities and therapeutic potential of compounds related to this compound:

- Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound's derivatives on A549 and MDA-MB-231 cell lines, revealing that specific structural modifications significantly enhance activity against these cancer cells .

- Synthesis Methodologies : Innovative synthesis methods have been developed to produce this compound efficiently, often involving techniques such as HPLC to ensure purity and content accuracy . For example, montelukast sodium was synthesized using this compound as a key intermediate .

作用機序

The mechanism of action of 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropyl ring adds rigidity to the molecule, affecting its binding affinity and specificity .

類似化合物との比較

Similar Compounds

2-(1-(Mercaptomethyl)cyclopropyl)acetic acid: Similar in structure but contains a mercaptomethyl group instead of a hydroxymethyl group.

Cyclopropylacetic acid: Lacks the hydroxymethyl substitution, making it less versatile in chemical reactions.

Uniqueness

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid is unique due to the presence of both a hydroxymethyl group and a cyclopropyl ring, which confer distinct chemical and biological properties. The hydroxymethyl group enhances its reactivity and potential for derivatization, while the cyclopropyl ring provides structural rigidity and stability.

生物活性

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid, also known by its CAS number 869066-83-1, is a unique compound characterized by its cyclopropyl structure and hydroxymethyl substituent. This compound is of particular interest in pharmaceutical research due to its potential biological activities and applications in drug synthesis. The following sections provide an overview of its biological activity, including interaction mechanisms, pharmacological profiles, and comparative analyses with similar compounds.

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- Structure :

Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system (CNS), though comprehensive pharmacological profiles are still required to elucidate its full therapeutic potential. Its reactivity as a carboxylic acid allows it to participate in various biochemical reactions, making it a versatile compound for further exploration in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, monomeric alkaloids similar in structure demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various pathogens, suggesting a potential for similar activity in our compound of interest .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other acetic acid derivatives. Below is a comparison table detailing the structural characteristics and unique features of selected compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxypropanoic acid | Hydroxyl group with propanoic backbone | Simple structure; lacks cyclopropyl moiety |

| 3-Hydroxybutanoic acid | Hydroxyl group with butanoic backbone | Larger chain length; different functional groups |

| (S)-3-Hydroxy-2-methylbutanoic acid | Hydroxyl and carboxylic functionalities | Contains additional methyl group; different stereochemistry |

The presence of the cyclopropyl ring and hydroxymethyl substituent in our compound likely influences its reactivity and biological activity differently than the compounds listed above.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from acetic acids, particularly those with cyclic structures. For example:

- Antibacterial Studies : Research has shown that certain hydroxymethyl derivatives exhibit potent antibacterial effects against strains like E. coli and Bacillus mycoides, with MIC values indicating strong inhibitory activity .

- Pharmacological Investigations : A study focused on the synthesis of hydroxamic acid derivatives highlighted their use as antibacterial agents, suggesting that modifications similar to those in this compound could enhance biological activity against specific bacterial infections .

Q & A

(Basic) How is 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid synthesized, and what are the critical parameters influencing yield and purity?

Methodological Answer:

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions, followed by hydroxymethylation. Critical parameters include:

- Temperature control (<5°C during cyclopropanation to minimize side reactions) .

- Catalyst selection (e.g., zinc-copper couples for cyclopropanation efficiency) .

- Purification methods (e.g., column chromatography with ethyl acetate/hexane gradients to isolate the product from byproducts like unreacted cyclopropane precursors) .

Yield optimization requires strict anhydrous conditions due to the hydroxymethyl group’s sensitivity to hydrolysis .

(Basic) What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm cyclopropane ring integrity (characteristic shifts at δ 0.8–1.2 ppm for cyclopropane protons) and hydroxymethyl group placement .

- HPLC-MS : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>95%) and detect trace impurities like oxidized derivatives .

- X-ray crystallography : Resolves stereochemical ambiguities; for example, hydrogen-bonding patterns between the carboxylic acid and hydroxymethyl groups can be visualized .

(Advanced) How can the cyclopropane ring in this compound influence its biological activity when incorporated into peptide analogs?

Methodological Answer:

The cyclopropane ring imposes conformational constraints, altering peptide backbone flexibility. To study this:

- Peptide synthesis : Incorporate the compound via solid-phase synthesis using Fmoc-protected derivatives. Monitor coupling efficiency via Kaiser tests .

- Biological assays : Compare receptor binding affinity (e.g., IC) of cyclopropane-containing peptides vs. non-constrained analogs. For example, cyclopropane analogs of enkephalins show enhanced µ-opioid receptor selectivity due to restricted side-chain rotation .

- Molecular dynamics simulations : Use software like GROMACS to model how the cyclopropane ring affects peptide folding and receptor interactions .

(Advanced) What strategies mitigate stability issues of the hydroxymethyl group under varying pH and temperature conditions?

Methodological Answer:

- pH optimization : Buffered solutions (pH 6–7) minimize hydrolysis. Use phosphate buffers (50 mM) for in vitro studies .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydroxyl group degradation .

- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation products like formic acid or cyclopropane ring-opened derivatives .

(Advanced) How do structural modifications (e.g., mercapto derivatives) affect metabolic pathways and toxicity profiles?

Methodological Answer:

- Synthesis of derivatives : Replace the hydroxymethyl group with a mercapto group using thiol-ene click chemistry. Purify derivatives via silica gel chromatography .

- In vitro metabolism : Incubate derivatives with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Mercapto derivatives may undergo glutathione conjugation, reducing oxidative toxicity .

- Cytotoxicity assays : Compare IC values in HEK293 cells. Mercapto derivatives often show lower cytotoxicity due to enhanced excretion via thiol-disulfide pathways .

(Advanced) How should researchers address discrepancies in reported biological activities of structurally related cyclopropane derivatives?

Methodological Answer:

- Comparative structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., hydroxymethyl vs. ethoxy) and assay under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

- Validate assay reproducibility : Replicate conflicting studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and control for batch-to-buffer variability .

- Stereochemical analysis : Use chiral HPLC to confirm enantiopurity; biological activity discrepancies may arise from undetected racemization during synthesis .

(Basic) What are the key environmental factors affecting this compound’s stability in aqueous solutions?

Methodological Answer:

- Dissolved oxygen : Sparge solutions with nitrogen to prevent radical-mediated degradation of the cyclopropane ring .

- Light exposure : Store solutions in amber vials; UV light accelerates ring-opening reactions via photooxidation .

- Ionic strength : High salt concentrations (>150 mM NaCl) may precipitate the compound; use low-ionic buffers (e.g., Tris-HCl) for solubility .

(Advanced) What computational tools predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- Density functional theory (DFT) : Calculate activation energies for cyclopropane ring-opening reactions using Gaussian09 with B3LYP/6-31G* basis sets. Predict regioselectivity in electrophilic additions .

- Retrosynthetic analysis : Employ software like Synthia (Merck KGaA) to propose feasible routes using available building blocks (e.g., cyclopropane carboxylates) .

- Machine learning : Train models on reaction databases (Reaxys) to predict optimal conditions for hydroxymethylation without overoxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。